8-Chloroinosine - 116285-77-9

8-Chloroinosine

Catalog Number: EVT-1482642
CAS Number: 116285-77-9
Molecular Formula: C₁₀H₁₁ClN₄O₅
Molecular Weight: 302.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Chloroinosine is a compound that has garnered significant attention in the field of cancer research due to its potential therapeutic effects. It is a metabolite derived from 8-chloro-adenosine (8-Cl-Ado), which itself is a dephosphorylated form of 8-chloro-cyclic adenosine monophosphate (8-Cl-cAMP). The interest in 8-chloroinosine lies in its ability to inhibit the growth of various neoplastic cell types and its potential applications in treating different forms of cancer.

Synthesis Analysis

The synthesis of 8-chloroinosine is often achieved through enzymatic conversion. One common method involves using adenosine deaminase to deaminate 8-chloroadenosine, resulting in the formation of 8-chloroinosine. [, ] This method highlights the enzymatic pathways involved in nucleoside metabolism.

Chemical Reactions Analysis

8-Chloroinosine can undergo various chemical reactions, particularly at the chlorine atom and the hydroxyl groups of the ribose sugar. These reactions are essential for developing modified nucleosides with enhanced pharmacological properties. For example, the chlorine atom can be replaced with other functional groups, or the ribose moiety can be modified to alter its stability or cellular uptake. []

Applications in Various Fields

Cancer Therapy

8-Chloroinosine has shown promise in the treatment of hematologic malignancies and solid tumors. It has been used to inhibit the proliferation of human glioma cells3, multiple myeloma cells4, and leukemia cells57. The compound induces cell cycle arrest and can lead to apoptotic cell death or mitotic catastrophe, depending on the cell line510. In breast cancer cells, 8-Cl-Ado has been found to regulate the ADAR1/p53 signaling pathway, leading to G1 phase arrest and apoptosis8.

Pharmacokinetic Improvement

To enhance the pharmacokinetic properties of 8-chloroinosine, novel approaches such as lipophilic derivatization and liposome formulation have been explored. These strategies have been shown to improve the bioavailability of 8-chloroinosine, leading to increased elimination half-lives and decreased clearance rates6.

Immunomodulation

The effects of 8-chloroinosine on non-malignant cells, such as macrophages, have also been studied. Prolonged incubation with 8-chloroinosine can lead to metabolic perturbations and apoptotic cell death in macrophages. This is associated with an accumulation of 8-Cl-ATP and alterations in the expression of antioxidant and DNA damage repair genes, suggesting a potential role in modulating immune cell function9.

8-Chloroadenosine

    Compound Description: 8-Chloroadenosine is a purine nucleoside that acts as an adenosine receptor agonist. It is a more potent inhibitor of cell growth than its parent compound, 8-Chloro-cyclic adenosine 3',5'-monophosphate (8-Cl-cAMP), in human glioma cell lines []. 8-Chloroadenosine has been shown to inhibit lung cell growth and downregulate the type I isozyme of cAMP-dependent protein kinase (PKA I) through a cAMP-independent mechanism [, ]. Additionally, it does not appear to affect intracellular cAMP production via adenosine A1 or A2 receptor activation [].

8-Chloro-cyclic adenosine 3',5'-monophosphate (8-Cl-cAMP)

    Compound Description: 8-Cl-cAMP is a cyclic AMP (cAMP) analog known for its growth-inhibitory effects on various neoplastic cell types, including human glioma cells [] and mouse lung epithelial cells [, ]. It is suggested that 8-Cl-cAMP's growth-inhibitory effects are mediated by its metabolite, 8-chloroadenosine [, , ]. 8-Cl-cAMP has been shown to modulate the intracellular concentrations of cAMP-dependent protein kinases (PKAs) [, ].

2-Fluoroinosine 5'-monophosphate (2-F-IMP)

    Compound Description: 2-F-IMP is a halogenated analog of inosine monophosphate (IMP) that can be converted to xanthosine 5'-monophosphate (XMP) by human type II inosine monophosphate dehydrogenase (IMPDH) [, ]. This dehalogenation reaction proceeds without nicotinamide adenine dinucleotide (NAD), which is normally required by IMPDH for the oxidation of IMP []. 2-F-IMP does not irreversibly inactivate IMPDH [].

2-Chloroinosine 5'-monophosphate (2-Cl-IMP)

    Compound Description: 2-Cl-IMP is another halogenated analog of IMP that, like 2-F-IMP, can be converted to XMP by human IMPDH in the absence of NAD []. This reaction proceeds with stoichiometric release of chloride anions. IMP and XMP competitively inhibit the dehalogenation of 2-Cl-IMP by IMPDH []. 2-Cl-IMP also does not irreversibly inactivate the enzyme [].

6-Chloroinosine 5'-monophosphate (6-Cl-IMP)

    Compound Description: 6-Cl-IMP is an IMP analog that acts as a covalent modification reagent for human IMPDH []. It binds to the IMP binding site of the enzyme and forms a covalent adduct with Cys-331, leading to enzyme inactivation []. The presence of IMP protects IMPDH from inactivation by 6-Cl-IMP, suggesting a competition for the same binding site [].

O6-Alkyl-2-haloinosine Derivatives

    Compound Description: These are a group of modified inosine derivatives containing both an alkyl group at the O6 position and a halogen atom (bromine or chlorine) at the 2-position of the purine ring []. These derivatives have been utilized in studies exploring C-C cross-coupling reactions with aryl-, hetaryl-, and alkylboronic acids, leading to the development of a one-pot procedure for modifying and deprotecting purine nucleosides under cross-coupling conditions [].

2-Chloroinosine

    Compound Description: 2-Chloroinosine is a ribosylated derivative of 2-chlorohypoxanthine []. Studies have demonstrated the successful conversion of 2-chlorohypoxanthine to 2-chloroinosine by an inosine-producing mutant of Bacillus subtilis [].

2-Chlorohypoxanthine

    Compound Description: 2-Chlorohypoxanthine is a chlorinated purine base that can be effectively converted to its corresponding ribonucleoside, 2-chloroinosine, by an inosine-producing mutant of Bacillus subtilis []. This conversion suggests that 2-chlorohypoxanthine can be recognized and processed by the enzymatic machinery involved in purine nucleoside synthesis.

Mechanism of Action

The mechanism by which 8-chloroinosine exerts its effects appears to be multifaceted. It has been shown that 8-Cl-Ado, the precursor to 8-chloroinosine, can inhibit the growth of neoplastic cells by decreasing the intracellular concentration of the type I isozyme of cAMP-dependent protein kinase (PKA I) through a cAMP-independent mechanism1. This down-regulation of PKA I leads to alterations in cell cycle progression and can induce cell cycle arrest in the G2/M phase25. Furthermore, the conversion of 8-Cl-Ado to 8-chloroinosine by adenosine deaminase is a critical step, as the presence of adenosine deaminase can prevent the growth-inhibitory effects of 8-Cl-cAMP13.

The antiproliferative effects of 8-Cl-Ado are also associated with disturbances in nucleic acid synthesis and cell cycle kinetics2. It has been suggested that the incorporation of 8-chloroinosine into RNA and DNA might contribute to the disturbance of cell cycle kinetics and the growth-inhibitory effect2. Additionally, 8-Cl-Ado can be converted into 8-chloro-adenosine triphosphate (8-Cl-ATP), which accumulates in cells and is associated with a decrease in the endogenous ATP pool and inhibition of RNA synthesis4.

Properties

CAS Number

116285-77-9

Product Name

8-Chloroinosine

IUPAC Name

8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C₁₀H₁₁ClN₄O₅

Molecular Weight

302.67

InChI

InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1

SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl

Synonyms

8-Chloro-inosine; 8-Cl-I;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.